

IUPAC nomenclature for (2-(Methylamino)phenyl)methanol

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Compound of Interest

Compound Name: (2-(Methylamino)phenyl)methanol

Cat. No.: B1346500

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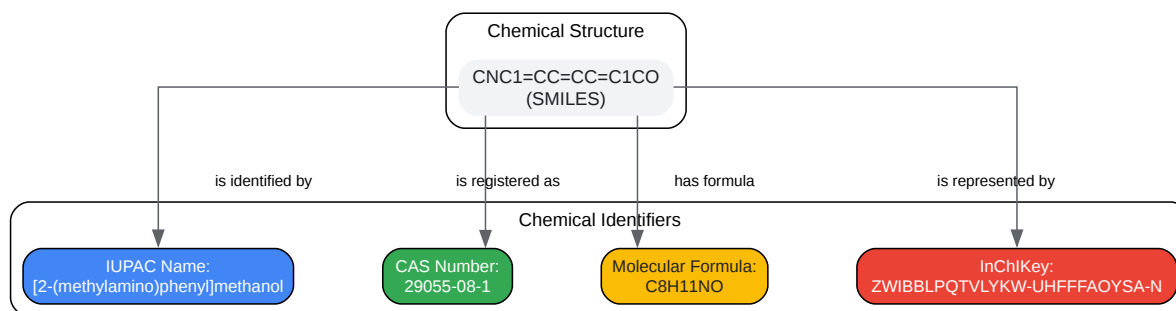
An In-depth Technical Guide to (2-(Methylamino)phenyl)methanol

This technical guide provides a comprehensive overview of (2-(Methylamino)phenyl)methanol, focusing on its chemical nomenclature, properties, synthesis, and potential applications. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

IUPAC Nomenclature and Chemical Identity

The formal IUPAC name for the compound is [2-(methylamino)phenyl]methanol.[1] It is also commonly known by several synonyms, including 2-(Methylamino)benzyl alcohol and o-(Methylamino)benzenemethanol.[1][2] The molecule consists of a benzene ring substituted with a hydroxymethyl group (-CH₂OH) and a methylamino group (-NHCH₃) at adjacent (ortho) positions.

A logical diagram illustrating the relationship between the compound's structure and its key identifiers is presented below.



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Caption: Relationship between the chemical structure and its primary identifiers.

Data Presentation: Chemical Identifiers

The following table summarizes the key chemical identifiers for **(2-(Methylamino)phenyl)methanol**.

Identifier	Value	Reference
IUPAC Name	[2-(methylamino)phenyl]methanol	[1]
CAS Number	29055-08-1	[1]
Molecular Formula	C ₈ H ₁₁ NO	[1]
SMILES	CNC1=CC=CC=C1CO	[1][3]
InChI	InChI=1S/C8H11NO/c1-9-8-5-3-2-4-7(8)6-10/h2-5,9-10H,6H2,1H3	[1][3]
InChIKey	ZWIBBLPQTVLYKW-UHFFFAOYSA-N	[1][3]
Synonyms	(2-(Methylamino)phenyl)methanol, 2-(Methylamino)benzyl alcohol	[1][2]

Physicochemical Properties

This section details the computed and experimental properties of the compound.

Data Presentation: Physicochemical Properties

Property	Value	Reference
Molecular Weight	137.18 g/mol	[1]
Exact Mass	137.084063974 Da	[1]
XLogP3 (Predicted)	1.5	[1][3]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	2	[1]
Appearance	Yellow to brown Solid	[2]

Synthesis and Experimental Protocols

The synthesis of **(2-(Methylamino)phenyl)methanol** can be achieved through the reduction of N-methylantranilic acid.[2] This process involves converting the carboxylic acid group to a primary alcohol.

Experimental Protocol: Reduction of N-methylantranilic Acid

Objective: To synthesize **(2-(Methylamino)phenyl)methanol** from N-methylantranilic acid.

Materials:

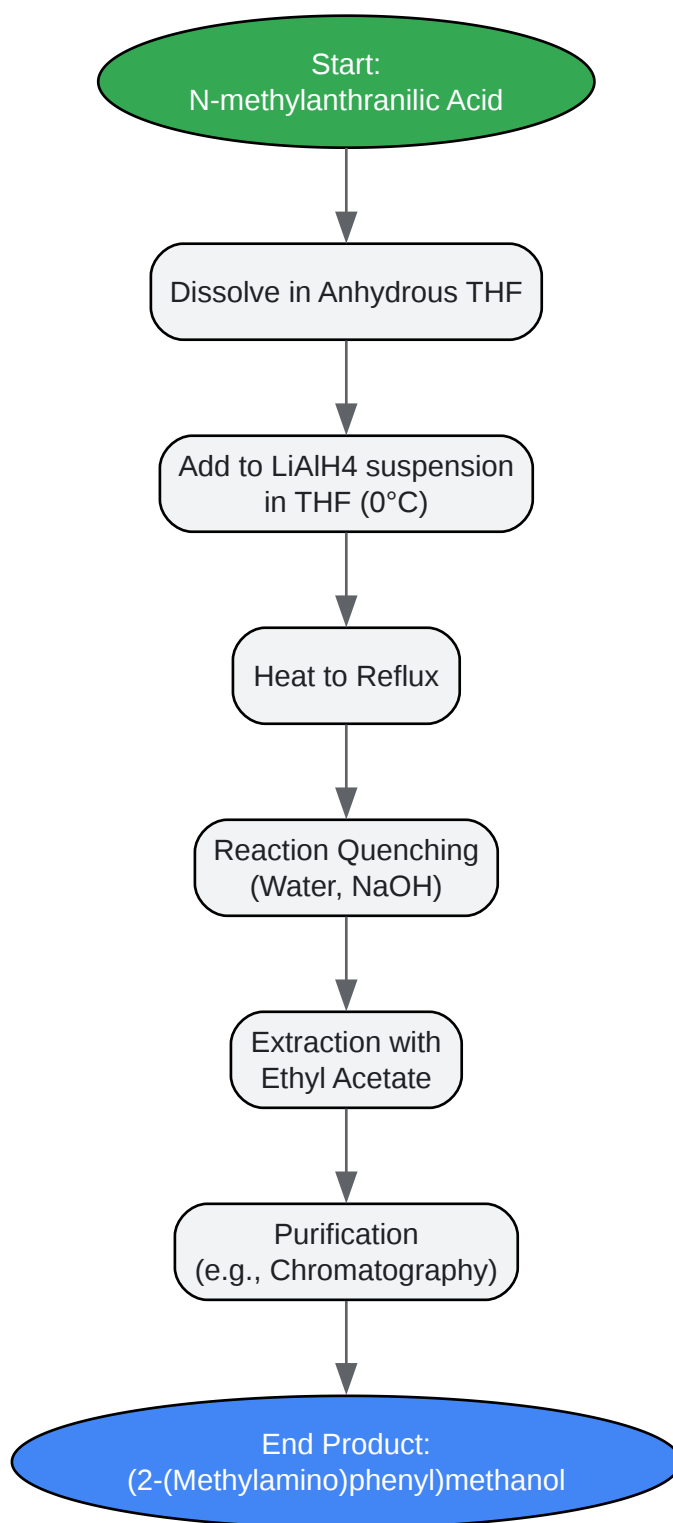
- N-methylantranilic acid
- A suitable reducing agent (e.g., Lithium aluminum hydride, LiAlH_4)
- Anhydrous solvent (e.g., Tetrahydrofuran, THF)
- Apparatus for reflux under an inert atmosphere (e.g., nitrogen or argon)
- Quenching solution (e.g., water, aqueous NaOH)
- Extraction solvent (e.g., Ethyl acetate)
- Drying agent (e.g., Anhydrous sodium sulfate)

Methodology:

- **Reaction Setup:** A dried round-bottom flask is charged with the reducing agent (e.g., LiAlH_4) suspended in an anhydrous solvent (e.g., THF) under an inert atmosphere. The suspension is cooled in an ice bath.
- **Addition of Reactant:** N-methylantranilic acid, dissolved in the same anhydrous solvent, is added dropwise to the cooled suspension of the reducing agent. The rate of addition is controlled to manage the exothermic reaction.

- **Reflux:** After the addition is complete, the reaction mixture is brought to room temperature and then heated to reflux for a specified period to ensure the complete reduction of the carboxylic acid.
- **Quenching:** The reaction is carefully quenched by the slow, sequential addition of water and an aqueous base (e.g., NaOH solution) to decompose the excess reducing agent and aluminum salts.
- **Extraction and Purification:** The resulting slurry is filtered, and the filtrate is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried over an anhydrous salt, filtered, and concentrated under reduced pressure to yield the crude product.
- **Final Purification:** The crude **(2-(Methylamino)phenyl)methanol** can be further purified using techniques such as column chromatography or recrystallization.

The following diagram illustrates the generalized workflow for this synthesis.



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Caption: Generalized workflow for the synthesis of **(2-(Methylamino)phenyl)methanol**.

Spectral Information

Spectral data is crucial for the structural confirmation of the compound. Public databases indicate the availability of Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) spectra for **(2-(Methylamino)phenyl)methanol**.^[1] The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments, while the IR spectrum reveals the presence of key functional groups, such as the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and C-H and C=C bonds of the aromatic ring.

Applications in Drug Development and Biological Activity

Currently, there is limited publicly available information specifically detailing the biological activities or signaling pathway interactions of **(2-(Methylamino)phenyl)methanol**.

However, the broader class of 2-phenethylamines, to which this compound is structurally related, is significant in medicinal chemistry. Molecules with this scaffold are known to interact with a wide range of biological targets, including adrenoceptors, dopamine receptors, and serotonin (5-HT) receptors.^[4]

A patent for a related isomer, (methylamino)(phenyl)methanol, describes it as a fungicide with high activity and low toxicity, suggesting potential applications in agriculture.^[5] While this does not directly apply to the ortho-substituted compound of interest, it indicates that similar structures can possess notable biological effects. The general class of phenolic compounds and long-chain alcohols are also known to have potential antimicrobial and anti-inflammatory properties, often by disrupting bacterial cell membranes or modulating inflammatory signaling pathways.^[6]

Further research is required to elucidate the specific biological profile and therapeutic potential of **(2-(Methylamino)phenyl)methanol**.

Safety and Hazard Information

According to GHS classifications provided to the ECHA C&L Inventory, **(2-(Methylamino)phenyl)methanol** is considered hazardous.^[1]

Data Presentation: GHS Hazard Statements

Hazard Code	Statement	Class
H302	Harmful if swallowed	Acute toxicity, oral
H315	Causes skin irritation	Skin corrosion/irritation
H318	Causes serious eye damage	Serious eye damage/eye irritation
H335	May cause respiratory irritation	Specific target organ toxicity, single exposure

Storage: The compound should be stored under an inert gas (nitrogen or Argon) at 2–8 °C.[2]

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References

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